
1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a methoxyphenyl group at position 1, a phenyl group at position 3, and an aldehyde group at position 4 of the pyrazole ring
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylhydrazine with benzoyl chloride to form 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazole. This intermediate is then subjected to Vilsmeier-Haack formylation using DMF and POCl3 to introduce the aldehyde group at position 4, yielding the final product.
Industrial production methods for this compound typically involve optimizing reaction conditions to maximize yield and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis on a larger scale.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole: Lacks the aldehyde group at position 4, which may result in different chemical reactivity and biological activity.
1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C17H14N2O2 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-10-6-5-9-15(16)19-11-14(12-20)17(18-19)13-7-3-2-4-8-13/h2-12H,1H3 |
InChI Key |
AMTHSSURQOCIQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C(=N2)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


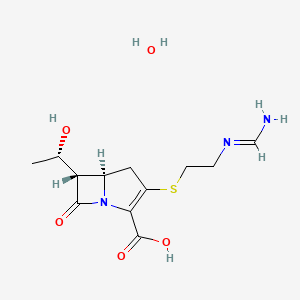
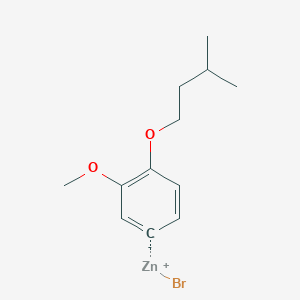
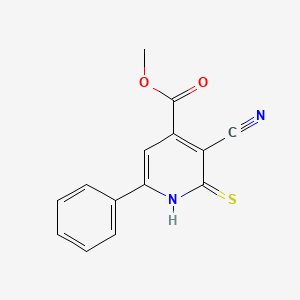

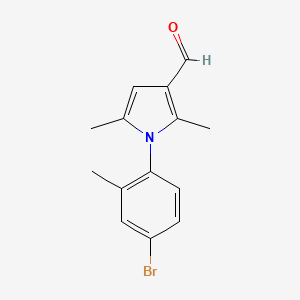
![2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B14879139.png)
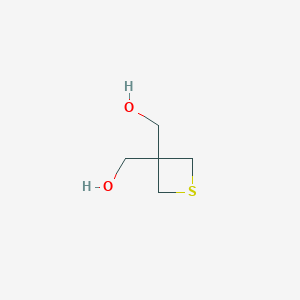
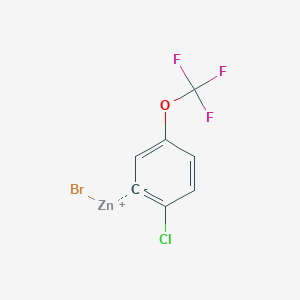

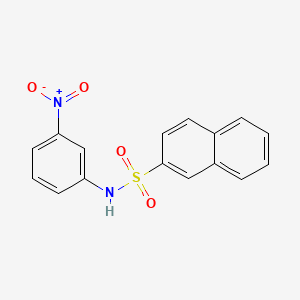
![6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridazin-3-ol](/img/structure/B14879167.png)
![5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-[(3-methylbutyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14879173.png)
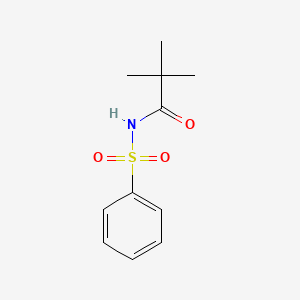
![N-(3-Imidazo[1,2-a]pyridin-2-yl-phenyl)-isobutyramide](/img/structure/B14879181.png)
